molecular formula C14H12Cl2O2 B14625666 4-(2,4-Dichlorophenoxy)phenetole CAS No. 58942-49-7

4-(2,4-Dichlorophenoxy)phenetole

Cat. No.: B14625666
CAS No.: 58942-49-7
M. Wt: 283.1 g/mol
InChI Key: LUEQDZVZKARUDG-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenoxy)phenetole is a synthetic aromatic ether compound characterized by a phenetole (ethoxybenzene) backbone substituted with a 2,4-dichlorophenoxy group. Its molecular structure combines a benzene ring linked to an ethoxy group (-OCH₂CH₃) and a 2,4-dichlorophenoxy moiety (-O-C₆H₃Cl₂). These analogs share the 2,4-dichlorophenoxy functional group, which is critical for their herbicidal activity.

Properties

CAS No.

58942-49-7

Molecular Formula

C14H12Cl2O2

Molecular Weight

283.1 g/mol

IUPAC Name

2,4-dichloro-1-(4-ethoxyphenoxy)benzene

InChI

InChI=1S/C14H12Cl2O2/c1-2-17-11-4-6-12(7-5-11)18-14-8-3-10(15)9-13(14)16/h3-9H,2H2,1H3

InChI Key

LUEQDZVZKARUDG-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenoxy)phenetole typically involves nucleophilic aromatic substitution reactions. One common method is the reaction of 2,4-dichlorophenol with phenetole under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic attack on the aromatic ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction parameters such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenoxy)phenetole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-(2,4-Dichlorophenoxy)phenetole has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including its role as a herbicide.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the production of herbicides and other agrochemicals.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenoxy)phenetole involves its interaction with specific molecular targets. In plants, it mimics natural auxins, leading to uncontrolled growth and eventual plant death. The compound is absorbed through the leaves and translocated to the meristems, where it disrupts normal cellular processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, functional, and environmental properties of 4-(2,4-dichlorophenoxy)phenetole and its analogs:

Compound Molecular Formula Molecular Weight Key Functional Groups Primary Use Water Solubility Environmental Degradation
This compound C₁₄H₁₂Cl₂O₂ 283.16 g/mol Ethoxybenzene, 2,4-dichlorophenoxy Potential herbicide Low (predicted) Limited data; likely recalcitrant
2,4-DB C₁₀H₁₀Cl₂O₃ 249.09 g/mol Butyric acid, 2,4-dichlorophenoxy Herbicide (legume crops) 46 mg/L (25°C) Degraded by Phytophthora megasperma
MCPA C₉H₉ClO₃ 200.62 g/mol Acetic acid, 4-chloro-2-methylphenoxy Broadleaf weed control 825 mg/L (20°C) 90–99.5% removal via activated sludge
2,4-D C₈H₆Cl₂O₃ 221.04 g/mol Acetic acid, 2,4-dichlorophenoxy Broad-spectrum herbicide 900 mg/L (25°C) 70–90% biodegradation in soil
TCS (Triclosan) C₁₂H₇Cl₃O₂ 289.54 g/mol Phenol, 2,4-dichlorophenoxy Antimicrobial agent 10 mg/L (20°C) Persistent; accumulates in biosolids

Key Observations:

Structural Differences: this compound lacks the carboxylic acid group present in 2,4-DB, MCPA, and 2,4-D. This absence reduces its polarity, likely resulting in lower water solubility compared to its acidic analogs (e.g., 2,4-DB: 46 mg/L vs. phenetole: predicted <10 mg/L) . Unlike triclosan (TCS), which has a hydroxyl group, phenetole’s ethoxy group may confer greater stability against oxidation .

Herbicidal Activity: Carboxylic acid derivatives (e.g., 2,4-DB, MCPA) act as synthetic auxins, disrupting plant cell growth . Phenetole’s mechanism remains unstudied but may differ due to its non-acidic nature.

Environmental Impact: Acidic analogs like 2,4-DB and MCPA show moderate biodegradability in wastewater treatment (up to 99.5% removal) . Phenetole’s ether linkage may hinder microbial degradation, increasing persistence .

Research Findings and Data Gaps

Degradation Pathways: 2,4-DB is metabolized by soil fungi (Phytophthora megasperma) via side-chain shortening to 2,4-dichlorophenol (2,4-DCP), a toxic intermediate . Phenetole’s degradation products remain uncharacterized.

Toxicity Profile :

  • Triclosan (structurally closest to phenetole) exhibits endocrine-disrupting effects in aquatic organisms . Phenetole’s ethoxy group may reduce bioaccumulation but requires empirical validation.

Synthesis and Applications: Potassium salts of 2,4-DB (e.g., potassium 4-(2,4-dichlorophenoxy)butyrate) are formulated for improved solubility and field efficacy . Phenetole derivatives, such as methyl 2-[4-(2,4-dichlorophenoxy)phenoxy]propanoate, have been patented but lack commercial traction .

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